molecular formula C12H12ClF3N4OS B2757693 [1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol CAS No. 338794-80-2

[1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol

Cat. No.: B2757693
CAS No.: 338794-80-2
M. Wt: 352.76
InChI Key: DGCPHTJMAFMYGH-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. A 2-aminoethyl linker connects this pyridine to an imidazole ring, which bears a sulfanyl (-S-) group at the 2-position and a hydroxymethyl (-CH2OH) group at the 5-position. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the sulfanyl and hydroxymethyl groups contribute to hydrogen bonding and solubility.

Properties

IUPAC Name

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N4OS/c13-9-3-7(12(14,15)16)4-18-10(9)17-1-2-20-8(6-21)5-19-11(20)22/h3-5,21H,1-2,6H2,(H,17,18)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPHTJMAFMYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN2C(=CNC2=S)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. As a complex molecule, it may interact with multiple targets within the cell, influencing various biochemical pathways.

Biochemical Pathways

The compound may affect several biochemical pathways. The indole nucleus, a component of the compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors. This suggests that the compound could influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Given the complexity of the molecule and its potential interactions with multiple targets, it is likely to have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these environmental influences is crucial for optimizing the use of the compound.

Biological Activity

Overview

The compound [1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol is a complex organic molecule with potential biological activities, particularly in pharmacology. Its unique structure, featuring a pyridine ring with chloro and trifluoromethyl substitutions, along with a sulfanyl imidazole moiety, suggests diverse interactions within biological systems.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C12H13ClF3N4S\text{C}_{12}\text{H}_{13}\text{ClF}_3\text{N}_4\text{S}

This compound is characterized by:

  • Pyridine Ring : A nitrogen-containing aromatic ring that can participate in various chemical reactions.
  • Chloro and Trifluoromethyl Groups : These groups enhance lipophilicity and biological activity.
  • Imidazole Moiety : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cellular function.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, affecting cell proliferation and survival.
  • Antibacterial Activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential antibacterial properties.

Antibacterial Properties

Research indicates that imidazole derivatives often exhibit significant antibacterial activity. For instance, studies have demonstrated that certain imidazole-based compounds effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The proposed compound's structure suggests it may share similar antibacterial properties due to the presence of the imidazole ring.

Anticancer Activity

Recent investigations into imidazole derivatives have highlighted their potential as anticancer agents. A study identified novel compounds through drug screening that demonstrated cytotoxic effects on cancer cell lines . The mechanism often involves inducing apoptosis or inhibiting cell cycle progression, which could be relevant for the compound .

Case Study 1: Antibacterial Efficacy

In a controlled study, a derivative similar to the target compound was tested against various bacterial strains using the agar disk diffusion method. The results showed significant inhibition zones against both S. aureus and E. coli, indicating strong antibacterial activity at concentrations as low as 10 µg/mL .

Case Study 2: Cancer Cell Line Testing

A recent screening of imidazole compounds against cancer cell lines revealed that certain derivatives induced apoptosis through mitochondrial pathways. The tested compounds led to a decrease in cell viability of over 70% in specific cancer types at concentrations around 5 µM .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Imidazole Derivative AContains trifluoromethyl groupAntibacterial
Imidazole Derivative BSulfanyl group presentAnticancer
Target CompoundPyridine + Imidazole + SulfanylPotentially antibacterial & anticancer

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of functional groups, including a trifluoromethyl-substituted pyridine and an imidazole ring, which are known to enhance biological activity. The molecular formula is C12H13ClF3N4S, and its structure can be characterized by its ability to interact with various biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities with known drugs. Its unique features may allow it to act on specific biological pathways, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antibacterial and antifungal properties. The presence of the tetraazole ring is particularly noted for its effectiveness against various pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Inhibition of Enzymatic Activity

Studies have shown that the compound can inhibit enzymes critical for microbial survival. For instance, it may interact with enzymes involved in metabolic pathways essential for bacteria, thereby exerting its antibacterial effects .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of related pyridine derivatives against various bacterial strains. Results indicated that compounds with similar structural motifs exhibited significant inhibition against MRSA, suggesting that 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol could be effective in similar applications .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of tetraazole derivatives. The findings revealed that these compounds could inhibit fungal growth by targeting essential metabolic pathways, supporting the hypothesis that this compound could possess similar antifungal capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) CAS Number Evidence ID
[Target Compound] 2-sulfanyl, 5-hydroxymethyl, 1-(2-aminoethyl) C12H12ClF3N4OS Not provided Not provided -
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylic acid 2-sulfanyl, 5-carboxylic acid, 1-methyl C11H7ClF3N3O2S 337.71 338793-05-8
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol 2-methanesulfonyl, 5-hydroxymethyl, 1-(2-diethylaminoethyl) C10H19N3O3S 285.34 1221342-07-9
  • Key Differences: The target compound’s 5-hydroxymethyl group enhances hydrophilicity compared to the carboxylic acid in , which may ionize at physiological pH, affecting membrane permeability. The methanesulfonyl group in increases oxidation stability compared to the sulfanyl group in the target compound, which is prone to oxidation.

Pyridine/Imidazole Hybrid Analogues

Compound Name Core Structure Key Functional Groups Biological Relevance (Inferred) Evidence ID
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(4-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Benzoimidazole-pyridine hybrid Trifluoromethyl, fluoro, ether linkage Likely kinase inhibitor (high MW, aromaticity)
5-[4-(1H-Imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole Pyrazole-imidazole hybrid Phenyl, imidazolyl Potential antimicrobial agent
  • Key Differences: Hybrid scaffolds in and prioritize aromatic stacking interactions, while the target compound’s aminoethyl linker may facilitate flexible binding to enzymatic pockets. The ether linkage in vs. the sulfanyl group in the target compound alters electronic properties and hydrogen-bonding capacity.

Stability Profiles

  • Sulfanyl Group : Prone to oxidation (e.g., to sulfoxide/sulfone) in the target compound, necessitating stabilization strategies.
  • Trifluoromethyl Groups : Electron-withdrawing effect in both the target and reduces pyridine ring reactivity toward nucleophilic attack.
  • Hydroxymethyl vs. Carboxylic Acid : The former offers better lipid solubility, while the latter may improve aqueous solubility via ionization.

Q & A

Q. What are the optimal synthetic routes for [1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol, considering its complex heterocyclic structure?

  • Methodological Answer : The synthesis should prioritize sequential functionalization. Begin with the pyridine core (3-chloro-5-trifluoromethyl-2-aminopyridine) and perform nucleophilic substitution to introduce the aminoethyl linker. Next, construct the imidazole ring via cyclocondensation of thiourea derivatives with α-hydroxy ketones or aldehydes under microwave-assisted conditions to enhance yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates. Confirm stepwise progress using LC-MS and 1^1H NMR .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to resolve structural ambiguities in this compound?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to verify trifluoromethyl group integrity (δ ~ -60 to -65 ppm). For the imidazole-thiol moiety, 1^1H NMR will show a singlet near δ 13–14 ppm for the sulfhydryl proton (exchange with D2_2O confirms this). FTIR should exhibit a broad S-H stretch (~2550 cm1^{-1}) and hydroxyl (O-H) stretch (~3300 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm) .

Q. What solvent systems are suitable for recrystallization to ensure high purity?

  • Methodological Answer : Due to the compound’s polar groups (hydroxyl, sulfhydryl), mixed solvents like ethanol/water or acetonitrile/dichloromethane are ideal. Conduct solubility tests at 25°C and 50°C to optimize solvent ratios. Monitor crystal growth via polarized light microscopy to avoid amorphous precipitates. X-ray crystallography (if feasible) can confirm lattice packing and stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile groups (e.g., sulfhydryl, hydroxyl). Molecular dynamics simulations in explicit solvent (water, DMSO) at pH 2–12 and 25–80°C can identify degradation pathways. Validate experimentally via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Address bioavailability discrepancies by profiling the compound’s logP (HPLC-derived) and plasma protein binding (equilibrium dialysis). Use metabolic stability assays (e.g., liver microsomes) to identify rapid clearance pathways. If in vitro activity is high but in vivo efficacy is low, consider prodrug modifications (e.g., hydroxyl group esterification) to enhance permeability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethyl-pyridine moiety’s role in target binding?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., -CF3_3 → -CH3_3, -Cl → -F) and assay against the target (e.g., enzyme inhibition IC50_{50}). Perform molecular docking (AutoDock Vina) using crystallographic protein data (PDB) to map hydrophobic/electrostatic interactions. Compare binding energies (ΔG) and correlate with experimental activity .

Q. What analytical approaches detect and quantify degradation products formed under oxidative stress?

  • Methodological Answer : Employ forced degradation with H2_2O2_2 (3% v/v, 40°C, 24 hr) and analyze via UPLC-QTOF-MS. Use mass defect filtering to identify unknown impurities. Quantify major degradants (>0.1%) using a validated HPLC method (C18 column, 0.1% formic acid/acetonitrile gradient) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and spectroscopic data regarding the imidazole-thiol tautomeric state?

  • Methodological Answer : X-ray crystallography (90 K) provides definitive tautomeric evidence: the thiol form shows a planar imidazole ring with a C-S bond length of ~1.82 Å, while the thione form exhibits a longer C=S bond (~1.67 Å). If NMR data (e.g., 1^1H chemical shifts) conflict, variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing peak broadening at elevated temperatures .

Experimental Design Considerations

Q. What controls are essential in biological assays to minimize interference from the compound’s reactive sulfhydryl group?

  • Methodological Answer : Include thiol scavengers (e.g., N-ethylmaleimide) in assay buffers to prevent false positives from nonspecific protein adducts. Run parallel assays with a thiol-blocked analog (e.g., methylated sulfhydryl) to isolate target-specific effects. Validate via Western blot for protein alkylation artifacts .

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